(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Albendazole: An antiparasitic benzimidazole derivative.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific structural features, including the vinyl and methoxybenzamide groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-34-23-9-5-2-6-19(23)25(32)31-22(16-17-10-12-18(27)13-11-17)26(33)28-15-14-24-29-20-7-3-4-8-21(20)30-24/h2-13,16H,14-15H2,1H3,(H,28,33)(H,29,30)(H,31,32)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEAFULETUXFHW-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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